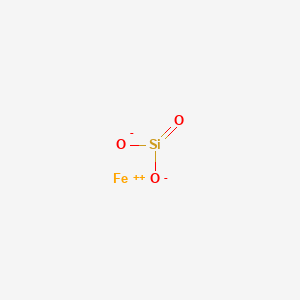
dioxido(oxo)silane;iron(2+)
Description
Dioxido(oxo)silane;iron(2+) (CAS: 10179-73-4), also termed iron(2+) oxosilanediolate, is an inorganic compound comprising a siloxane backbone (Si–O–Si) coordinated with iron(II). It is primarily used in industrial applications, though specific catalytic or material roles remain understudied . Key properties include:
- Structure: Likely consists of a siloxane framework with iron(II) ions bound via oxygen atoms. Analogous lead and lithium silicates (e.g., PbSiO₃, Li₂SiO₃) share similar dioxido(oxo)silane motifs but differ in metal centers .
- Stability: Stable under recommended storage conditions (cool, dry, ventilated), but detailed thermodynamic or kinetic data are unavailable .
Properties
CAS No. |
10179-73-4 |
|---|---|
Molecular Formula |
FeO3Si |
Molecular Weight |
131.93 g/mol |
IUPAC Name |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
InChI Key |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Canonical SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Other CAS No. |
13478-48-3 10179-73-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
dioxido(oxo)silane;iron(2+) can be synthesized through the reaction of silicic acid with iron(2++) salts under controlled conditions. One common method involves dissolving silicic acid in water to form an aqueous solution, followed by the addition of an iron(2++) salt, such as iron(2++) chloride or iron(2++) sulfate. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing of the reactants. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process. The final product is typically subjected to purification steps, such as filtration and drying, to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both silicic acid and iron(2++) in the compound.
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, the iron(2++) in the compound can be oxidized to iron(3++), resulting in the formation of iron(3++) salts.
Reduction Reactions: Reducing agents, such as sodium borohydride or hydrazine, can reduce the iron(2++) in the compound to its metallic state, leading to the formation of elemental iron.
Substitution Reactions: The silicic acid component of the compound can participate in substitution reactions with other acids or bases, resulting in the formation of different silicic acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3++) salts, while reduction reactions can produce elemental iron. Substitution reactions can result in various silicic acid derivatives with different functional groups.
Scientific Research Applications
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications due to its unique properties and reactivity. Some of the key applications include:
Chemistry: The compound is used as a precursor for the synthesis of other silicon and iron-containing compounds. It is also employed in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, silicic acid (H4SiO4), iron(2++) salt (1:2) is studied for its potential role in biomineralization processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a contrast agent in medical imaging.
Industry: dioxido(oxo)silane;iron(2+) is used in the production of advanced materials, such as ceramics and composites, due to its unique properties and ability to form stable structures.
Mechanism of Action
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves its interactions with various molecular targets and pathways. The silicic acid component can interact with hydroxyl groups and other functional groups in biological molecules, while the iron(2++) component can participate in redox reactions and coordinate with ligands. These interactions can influence various biochemical processes, such as enzyme activity, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Metal-Silicate Analogues
Key Differences :
Iron-Oxo Complexes with Varying Oxidation States
Key Differences :
- Oxidative Power : Fe(IV)-oxo complexes are potent oxidants (e.g., k ≈ 10³–10⁴ M⁻¹s⁻¹ for C–H activation), whereas Fe(II)-silicate lacks such reactivity due to lower oxidation state and siloxane stabilization .
- Mechanistic Role : Fe(IV)-oxo species enable two-electron oxidation (e.g., hydroxylation), while Fe(III)-oxo requires a protein radical (e.g., Tyr233) for equivalent activity .
Comparison with Iron-Imido Complexes
Key Insight: While Fe(IV)-imido excels in sulfide oxidation (e.g., t₁/₂ < 1 min), Fe(IV)-oxo dominates in HAT reactions due to higher electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


